2-amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile
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Overview
Description
2-Amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile is a heterocyclic compound with the molecular formula C13H13N3. This compound is part of the pyrrole family, which is known for its significant role in various biological and chemical processes. Pyrroles are five-membered aromatic rings containing one nitrogen atom, and they are found in many natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-cyanoacetamide with substituted benzaldehydes in the presence of ammonium acetate and acetic acid. The reaction is usually carried out under reflux conditions to facilitate the formation of the pyrrole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-2,3-dicarboxylic acid derivatives, while reduction can produce primary amines .
Scientific Research Applications
2-Amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, its derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation. The exact pathways and molecular targets depend on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,5-diphenyl-3-furancarbonitrile
- 1-(4-Fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione
- Methyl 1H-pyrrole-3-carboxylate
Uniqueness
2-Amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile is unique due to its specific substitution pattern on the pyrrole ring. The presence of both amino and nitrile groups provides versatility in chemical reactions and potential biological activities. Its derivatives have shown promising results in various research fields, making it a valuable compound for further study .
Properties
IUPAC Name |
2-amino-4,5-dimethyl-1-phenylpyrrole-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3/c1-9-10(2)16(13(15)12(9)8-14)11-6-4-3-5-7-11/h3-7H,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDJNHMAJYGPOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C#N)N)C2=CC=CC=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90515118 |
Source
|
Record name | 2-Amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90515118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54329-29-2 |
Source
|
Record name | 2-Amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90515118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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